2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid

pKa Amide coupling Synthetic accessibility

This 2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)acetic acid (CAS 1383385-95-2) combines a [1,2,4]triazolo[1,5-a]pyridine core with a methylene-spaced acetic acid handle. Unlike the directly attached 2‑carboxylic acid analog (pKa ~1.1), the methylene spacer shifts the pKa to ~3.2–3.5, enabling efficient amide coupling under physiological conditions. With a LogP of 0.2 and TPSA 67.5 Ų, this building block is ideal for synthesizing JAK1/2 inhibitors, RORγt inverse agonists, and PDE4‑targeted ester prodrugs. The 98% purity minimises side‑product formation in parallel synthesis. Stock availability and competitive pricing for 250 mg to 25 g quantities.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13086807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-8(13)5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2,(H,12,13)
InChIKeyAXPBUDCSJGWTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid – A Strategic 2-Position Building Block for Heterocyclic Library Synthesis


2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid (CAS 1383385-95-2) is a heterocyclic building block that combines a [1,2,4]triazolo[1,5-a]pyridine core with an acetic acid moiety linked through a methylene spacer at the 2-position. With a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol, this compound possesses computed physicochemical properties including an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 67.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The presence of the methylene spacer between the triazolopyridine ring and the carboxylic acid group distinguishes this compound from the directly attached 2-carboxylic acid analog (CAS 876379-83-8) and positional isomers bearing the acetic acid group at the 6- or 8-positions .

Why Positional Isomers and Direct Carboxylic Acid Analogs Cannot Replace 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid in Lead Optimization


Interchanging triazolopyridine acetic acid building blocks without considering the position of substitution and the nature of the acid linker introduces quantifiable risks in downstream synthetic outcomes and structure–activity relationships. The 2-yl acetic acid isomer bearing the methylene spacer (target compound) differs from the directly attached 2-carboxylic acid analog in both acid strength and conformational flexibility: the methylene spacer shifts the predicted pKa from approximately 1.1 (for the 2-carboxylic acid) into a range suitable for physiological amide coupling conditions, while the additional rotatable bond (2 vs. 1) expands the accessible conformational space for target engagement [1]. Positional isomers (6-yl and 8-yl acetic acid) exhibit different lipophilicity profiles (LogP 0.36 for both 6- and 8-isomers vs. 0.2 for the 2-isomer) , which alters chromatographic retention, solubility, and partitioning behavior during purification and biological assays [2]. These differences are not cosmetic; they directly impact synthetic yield, intermediate purity, and the fidelity of structure–activity relationship interpretation in medicinal chemistry programs.

Quantitative Differentiation Evidence for 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid vs. Closest Analogs


Methylene Spacer Shifts Acid Strength by Over 2 pKa Units vs. 2-Carboxylic Acid Analog, Enabling Physiologically Compatible Amide Coupling

The target compound contains a methylene spacer between the triazolopyridine ring and the carboxylic acid, whereas the 2-carboxylic acid analog (CAS 876379-83-8) has the carboxyl group directly attached to the electron-withdrawing triazole ring. This structural difference results in a predicted pKa shift from approximately 1.12 (for the directly attached 2-carboxylic acid) to an estimated range of 3.2–3.5 for the target compound, based on the experimentally determined pKa of 3.24 for the closely related 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid analog [1].

pKa Amide coupling Synthetic accessibility

Lower LogP (0.2 vs. 0.36) Differentiates the 2-Isomer from 6- and 8-Isomers, Impacting Chromatographic and Partitioning Behavior

The computed XLogP3-AA for the target 2-isomer is 0.2 [1], which is lower than the vendor-reported LogP of 0.3564 for both the 6-isomer (CAS 1378704-92-7) and the 8-isomer (CAS 1511163-89-5) . This 0.16 log unit difference represents an approximately 1.45-fold difference in partition coefficient, which can manifest as measurably different retention times in reversed-phase HPLC purification and differential solubility in aqueous reaction media.

Lipophilicity LogP Chromatography

Commercial Availability at 98% Purity vs. 95% for 6- and 8-Isomers Reduces Pre-Synthesis Purification Burden

The target 2-isomer is routinely supplied at 98% purity by major vendors such as Leyan (product number 1570161) , while the 6-isomer and 8-isomer are typically available at 95% purity from the same vendor . This 3-percentage-point purity differential reduces the impurity burden in downstream reactions, particularly important when the building block is used in late-stage diversification of lead compounds where even minor impurities can confound biological assay interpretation.

Purity Procurement Quality control

Additional Rotatable Bond (2 vs. 1) Expands Conformational Sampling by Approximately 3-Fold Relative to the 2-Carboxylic Acid Analog

The target compound possesses two rotatable bonds (the C–C bond of the acetic acid side chain and the carboxylic acid C–O bond), whereas the 2-carboxylic acid analog (CAS 876379-83-8) has only one rotatable bond because the carboxyl group is directly attached to the triazole ring [1]. Based on the three-state rotamer model, this difference corresponds to approximately 9 accessible conformers for the target compound vs. 3 for the 2-carboxylic acid analog, a 3-fold expansion of the conformational ensemble available for target protein binding interactions.

Conformational flexibility Rotatable bonds Molecular recognition

2-Position Acetic Acid Moiety Is the Privileged Substructure in Clinically Relevant JAK1/2 and RORγt Inhibitor Scaffolds

Multiple independent medicinal chemistry programs have converged on the 2-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold as the optimal vector for attaching acetic acid-derived functional groups. In the JAK1/2 inhibitor series, optimized compounds J-4 and J-6 bearing 2-position substituents demonstrated high potency against JAK1/2 with selectivity over JAK3 in enzyme assays [1]. Similarly, [1,2,4]triazolo[1,5-a]pyridine derivatives with 2-position modifications have been disclosed as potent and orally bioavailable RORγt inverse agonists [2]. The target compound, as the unadorned 2-yl acetic acid building block, serves as the direct synthetic precursor to these privileged chemotypes, whereas the 6- and 8-isomers do not map onto the same structure–activity relationship landscape without additional synthetic manipulation.

JAK inhibitor RORγt inverse agonist Medicinal chemistry

High-Impact Application Scenarios for 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid in Drug Discovery and Chemical Biology


Synthesis of JAK1/2-Selective Inhibitor Libraries via 2-Position Amide Coupling

The target compound's 2-yl acetic acid moiety is the key synthetic handle for generating focused libraries of JAK1/2 inhibitors. The methylene-spaced carboxylic acid undergoes efficient amide coupling with diverse amine building blocks to yield compounds analogous to the validated leads J-4 and J-6, which demonstrated high potency against JAK1/2 with selectivity over JAK3 [1]. The 98% commercial purity of the starting building block minimizes side-product formation during parallel amide synthesis, and the compound's moderate LogP (0.2) facilitates product isolation by standard reversed-phase chromatography.

Fragment-Based Screening for RORγt Inverse Agonists Using the 2-yl Acetic Acid as a Polar Anchor

[1,2,4]Triazolo[1,5-a]pyridine derivatives bearing 2-position substituents have been established as potent RORγt inverse agonists with oral bioavailability [2]. The target compound, with its carboxylic acid handle and TPSA of 67.5 Ų [3], anchors fragments within the polar binding pocket of the RORγt ligand-binding domain while the triazolopyridine core engages hydrophobic residues. The conformational flexibility afforded by the two rotatable bonds permits induced-fit recognition, increasing the probability of identifying fragment hits that can be elaborated into lead compounds.

Ester Prodrug Design Leveraging the Methylene Spacer for Tuned Hydrolytic Lability

The pKa of approximately 3.2–3.5 for the target compound's carboxylic acid group [4] places it in an optimal range for the design of ester prodrugs with predictable hydrolytic stability. Unlike the 2-carboxylic acid analog (predicted pKa ~1.12), which forms esters that are highly susceptible to spontaneous hydrolysis at physiological pH, the methylene-spaced acetic acid yields esters with hydrolysis rates amenable to tuning by steric and electronic modification of the alcohol component. This property is particularly relevant for PDE4-targeting triazolopyridine scaffolds where dual-soft ester approaches are employed to achieve rapid systemic clearance while maintaining target tissue exposure .

Custom Bioconjugation via the 2-Position Handle for Chemical Probe Synthesis

In chemical biology applications, the target compound serves as a versatile precursor for attaching triazolopyridine recognition elements to biotin, fluorophores, or photoaffinity labels via the 2-yl acetic acid linker. The methylene spacer provides sufficient distance from the heterocyclic core to minimize steric interference with the binding interface, while the 98% purity of the commercial building block ensures that the final bioconjugate is not contaminated with positional isomers that could confound target identification studies.

Quote Request

Request a Quote for 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.